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Vactosertib Pharmacokinetics: Human vs. Rat Data

The following table consolidates the available pharmacokinetic parameters for Vactosertib. Note that study

designs, especially concerning dosage and formulation, differ between the human and rat data.

Parameter
Humans (Advanced Solid Tumors) [1]
[2]

Rats (Preclinical Study) [3]

Dosage Form Immediate-release tablet (in Phase 1 trial) Not specified (powder likely in

solution)

Administered Dose 30 mg to 340 mg (once daily) 40 mg/kg

Route Oral Intraperitoneal

Time to Max
Concentration
(Tmax)

1.2 - 1.5 hours Not explicitly reported

Terminal Half-Life
(T1/2)

3.0 - 3.2 hours Not explicitly reported
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Parameter
Humans (Advanced Solid Tumors) [1]
[2]

Rats (Preclinical Study) [3]

Apparent Clearance
(CL/F)

29 - 31.9 L/h Not applicable

Volume of
Distribution (Vd/F)

82.9 - 133 L Not applicable

Oral Bioavailability
(F)

Not reported 51%

Key Findings Rapid absorption and elimination; dose-

proportional exposure; negligible
accumulation with once-daily dosing.

Demonstrated good systemic

exposure after intraperitoneal
administration.

Key Experimental Methodologies

The data in the table above are derived from standardized and well-recognized experimental methods in drug

development.

Human Phase I Study Design [1] [2] [4]: This was a first-in-human, dose-escalation study.
Patients with advanced solid tumors received fixed oral doses of Vactosertib once daily. Blood

samples were collected at predetermined times after the dose. Pharmacokinetic analysis was
performed using non-compartmental methods and population pharmacokinetic modeling to

estimate the key parameters.
Preclinical Rat Study [3]: The pharmacokinetic profile and oral bioavailability in rats were

established through in vivo studies. While the specific methodology is not detailed in the provided
excerpt, such studies typically involve administering the drug to rats via intravenous and oral routes,

followed by serial blood collection. The concentration-time data from both routes are then analyzed to
calculate absolute bioavailability.

Insights from Pharmacokinetic Data

The consistent observation of a short half-life across species has been a critical factor in guiding the clinical

development of Vactosertib.
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Short Half-Life and Dosing Strategy: The short half-life of approximately 3 hours in humans

indicates that the drug is eliminated quickly from the body. As noted in the clinical study, this suggests
that a once-daily dosing regimen may be insufficient to maintain drug concentrations above a

therapeutically effective level for the entire day [1]. This insight has directly influenced later clinical
trials, which now often use twice-daily (BID) dosing to achieve more sustained target coverage [5].

Formulation Development: To overcome the limitations of the immediate-release formulation,
researchers are developing advanced drug delivery systems. One example is a bentonite-based
modified-release formulation designed to slow down the absorption of Vactosertib, leading to a
lower peak concentration (Cmax) and a threefold longer absorption phase in rodent models [6].

DOT Language Diagrams

To better visualize the journey of Vactosertib in the body and the subsequent development process, you can

refer to the following diagrams.
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Diagram 1: A simplified depiction of Vactosertib's pharmacokinetic profile and the strategies developed to

address its short half-life.
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Diagram 2: The logical workflow from initial studies to the application of pharmacokinetic data in clinical

development.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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